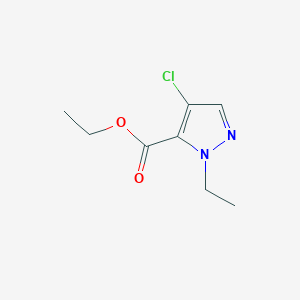

ethyl 4-chloro-1-ethyl-1H-pyrazole-5-carboxylate

CAS No.: 1693896-45-5

Cat. No.: VC5693901

Molecular Formula: C8H11ClN2O2

Molecular Weight: 202.64

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1693896-45-5 |

|---|---|

| Molecular Formula | C8H11ClN2O2 |

| Molecular Weight | 202.64 |

| IUPAC Name | ethyl 4-chloro-2-ethylpyrazole-3-carboxylate |

| Standard InChI | InChI=1S/C8H11ClN2O2/c1-3-11-7(6(9)5-10-11)8(12)13-4-2/h5H,3-4H2,1-2H3 |

| Standard InChI Key | GLRYPOWIDJMQRK-UHFFFAOYSA-N |

| SMILES | CCN1C(=C(C=N1)Cl)C(=O)OCC |

Introduction

Chemical Identity and Structural Characteristics

Molecular Formula and IUPAC Nomenclature

The compound’s systematic IUPAC name is ethyl 4-chloro-1-ethyl-1H-pyrazole-5-carboxylate, with the molecular formula C₉H₁₃ClN₂O₂ and a molecular weight of 216.67 g/mol. Its structure consists of a pyrazole ring substituted with:

-

A chlorine atom at position 4,

-

An ethyl group (-CH₂CH₃) at position 1 (N1),

-

An ethoxycarbonyl group (-COOCH₂CH₃) at position 5.

Key spectral data for analogous compounds include:

-

¹H NMR (300 MHz, CDCl₃): δ 1.21–1.43 (m, 6H, -CH₃), 2.60–2.68 (q, 2H, -CH₂-), 4.09 (s, 3H, N-CH₃ in methyl analog), 4.36–4.43 (q, 2H, O-CH₂) .

-

MS (ESI): m/z 217.1 [M+H]⁺ (calculated for C₉H₁₃ClN₂O₂).

Synthesis and Optimization

Electrochemical Chlorination

A patent (CN103556174A) describes an electrochemical method for synthesizing ethyl 4-chloro-1-methyl-3-ethyl-5-pyrazolecarboxylate, a related compound. While the target molecule differs in substituent positioning, this method highlights key principles applicable to its synthesis :

-

Electrolyte Preparation: A solution of the precursor (e.g., ethyl 1-ethyl-1H-pyrazole-5-carboxylate) in hydrochloric acid (HCl) and an organic solvent (e.g., dichloromethane).

-

Electrolysis: Conducted at a current density of 0.4–1 A/cm² for 2 hours, generating chlorine in situ for regioselective chlorination.

-

Workup: Solvent evaporation, extraction, and recrystallization yield the chlorinated product with >90% purity.

Advantages:

-

Avoids corrosive reagents like sulfuryl chloride (SO₂Cl₂).

Physicochemical Properties

Solubility and Stability

-

Solubility: Highly soluble in polar aprotic solvents (e.g., DMF, DMSO) and moderately soluble in chloroform or ethyl acetate.

-

Stability: Stable under inert atmospheres but hydrolyzes in strong acidic/basic conditions due to the ester group.

Thermal Properties

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume